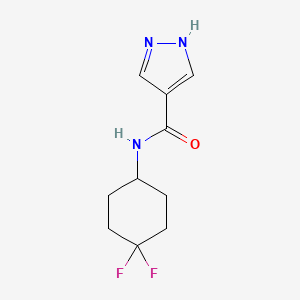

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

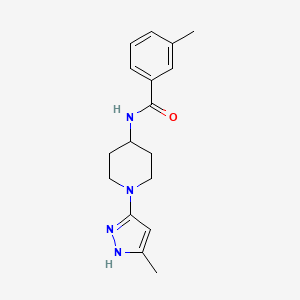

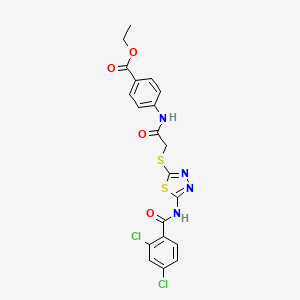

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 4,4-difluorocyclohexyl group via a nitrogen atom. The carboxamide group would be attached to the 4-position of the pyrazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, the carboxamide group, and the 4,4-difluorocyclohexyl group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could influence the compound’s lipophilicity and thus its absorption and distribution in the body .Applications De Recherche Scientifique

Fluorinated Building Blocks for PET Radiotracers

Positron emission tomography (PET) relies on radiotracers labeled with fluorine-18 (^18F). Researchers use fluorinated precursors like (4,4-difluorocyclohexyl)methanol to synthesize ^18F-labeled compounds for imaging studies. These radiotracers help visualize biological processes in vivo.

For more information, you can refer to the Thermo Scientific Chemicals product page for (4,4-difluorocyclohexyl)methanol . Additionally, the Fisher Scientific database provides its CAS number and molecular details .

Mécanisme D'action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is the family of poly (ADP-ribose) polymerases (PARPs) . PARPs are a group of proteins that play key roles in a variety of cellular processes, including DNA replication and repair .

Mode of Action

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide acts as a PARP inhibitor . It suppresses DNA repair through a mechanism known as “PARP trapping”, which is a process where PARP enzymes are trapped on DNA, preventing the normal repair process . This mechanism is particularly effective in cancer cells with homologous recombination repair (HRR) defects, including BRCA mutations .

Biochemical Pathways

The inhibition of PARP by N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide affects the DNA repair pathways . When PARP is inhibited, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .

Result of Action

The result of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c11-10(12)3-1-8(2-4-10)15-9(16)7-5-13-14-6-7/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZNRHAIGTCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CNN=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)

![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)

![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)

![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)